Perforatumone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

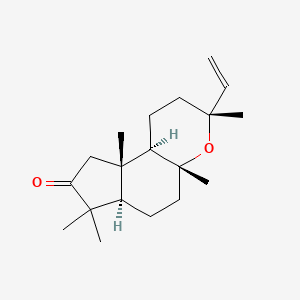

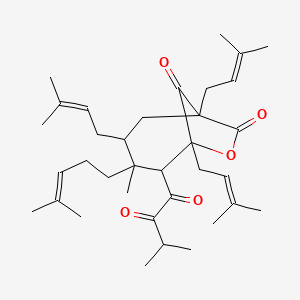

Perforatumone is a natural compound with the CAS number 827319-50-6 . It is a powder in appearance and has a molecular formula of C35H52O5 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is believed to exhibit inhibitory activities against acetylcholinesterase and human tumor cell lines .

Synthesis Analysis

The synthesis of this compound involves the construction of a unique bridged bicyclic skeleton, 7-oxabicyclo [4.2.1]nonane-8,9-dione . Key steps in the synthesis process include a Dieckmann-type condensation, a Claisen rearrangement, and an intramolecular Michael reaction .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The molecular weight is 552.8 . The InChI key is MDEFUUIAPRQDDQ-AWJYBGKTSA-N . The SMILES representation is CC©C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C©C)CC=C©C)CC=C©C)©CCC=C©C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Dieckmann-type condensation, a Claisen rearrangement, and an intramolecular Michael reaction . These reactions are key to constructing the unique bridged bicyclic skeleton of this compound .Physical and Chemical Properties Analysis

This compound is a powder in appearance . It has a molecular formula of C35H52O5 and a molecular weight of 552.8 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique

Synthèse de cycles moyens

Le Perforatumone a été utilisé dans la construction de cycles moyens hautement fonctionnalisés. Ces cycles sont des composants clés dans de nombreuses molécules organiques complexes, ce qui rend cette application particulièrement importante dans le domaine de la chimie synthétique .

Construction de centres stéréogènes quaternaires asymétriques

La recherche a montré que le this compound peut être utilisé dans la construction stéréosélective de centres stéréogènes quaternaires asymétriques entièrement carbonés . C'est une tâche difficile en chimie synthétique, et la possibilité de l'accomplir à l'aide du this compound pourrait avoir des implications significatives pour la synthèse de molécules complexes.

Études de biosynthèse

Le this compound est censé être biosynthétisé à partir de l'hyperforine, un composé présent dans le millepertuis. Millepertuis . L'étude de cette voie de biosynthèse pourrait fournir de précieuses informations sur les processus métaboliques des plantes et d'autres organismes.

Développement d'antidépresseurs

Le this compound a été isolé du millepertuis, une plante qui a été utilisée comme antidépresseur à base de plantes. Millepertuis . Bien que le rôle précis du this compound dans les effets antidépresseurs de la plante ne soit pas encore clair, il pourrait avoir un potentiel en tant que composé principal dans le développement de nouveaux antidépresseurs.

Étude des acylphloroglucinols polyprenylés polycycliques (PPAP)

Le this compound est un membre de la famille des composés PPAP . Ces composés ont des structures uniques et des activités biologiques intéressantes, ce qui en fait un centre d'intérêt pour la recherche en chimie des produits naturels.

Développement de nouvelles méthodes synthétiques

La structure complexe du this compound représente un défi pour les chimistes synthétiques, et les efforts de synthèse de ce composé ont conduit au développement de nouvelles méthodes synthétiques . Ces méthodes pourraient être appliquées à la synthèse d'autres molécules complexes.

Mécanisme D'action

Target of Action

Perforatumone, a compound derived from the Hypericum genus, has been found to exhibit inhibitory activities against acetylcholinesterase . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may potentially affect nerve signal transmission.

Mode of Action

Its inhibitory effect on acetylcholinesterase suggests that it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This could result in various physiological changes, depending on the specific neural pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its target. Additionally, the biological environment within the body, including factors like enzyme levels, pH, and the presence of other molecules, can also impact the compound’s action and efficacy .

Analyse Biochimique

Biochemical Properties

Perforatumone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can impact cellular metabolism, including the production and utilization of energy, as well as the synthesis of essential biomolecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways . This inhibition can result in the modulation of downstream signaling events, ultimately affecting cellular function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which can have lasting effects on cell function and viability.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, this compound can affect the activity of enzymes involved in the biosynthesis of secondary metabolites, leading to changes in the levels of these compounds. Additionally, this compound can interact with cofactors such as NADH and FADH2, which play essential roles in cellular respiration and energy production.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within different cellular compartments . For instance, this compound can be transported across cell membranes by ABC transporters, which are involved in the efflux of various compounds. Additionally, this compound can bind to intracellular proteins, influencing its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be targeted to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

Propriétés

IUPAC Name |

4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O5/c1-22(2)13-12-18-33(11)27(15-14-23(3)4)21-34(19-16-24(5)6)31(38)35(40-32(34)39,20-17-25(7)8)30(33)29(37)28(36)26(9)10/h13-14,16-17,26-27,30H,12,15,18-21H2,1-11H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEFUUIAPRQDDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Perforatumone and what makes its structure unique?

A1: this compound is a novel polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the aerial parts of Hypericum perforatum, a Chinese herbal medicine. [] PPAPs are a class of natural products characterized by their complex structures arising from the mevalonate/methylerythritol phosphate and polyketide biosynthetic pathways. [] this compound stands out due to its unique carbon skeleton, distinguishing it from other known PPAPs. []

Q2: How does the structural diversity of this compound and its related compounds affect their bioactivity?

A2: Research on Hypericum henryi, a related species, led to the isolation of 40 PPAP derivatives, including several with new and unusual skeletons. [] These compounds, classified into 12 distinct structural types, displayed varying degrees of inhibitory activity against acetylcholinesterase and human tumor cell lines. [] This suggests that even subtle modifications within the core structure of PPAPs like this compound can significantly influence their biological activity and potential therapeutic applications.

Q3: What are the main challenges in synthesizing this compound in the laboratory?

A3: The complex polycyclic structure of this compound, particularly its 7-Oxabicyclo[4.2.1]nonane-8,9-dione core, presents a significant synthetic challenge. [] Developing efficient and enantioselective synthetic routes to access this core structure, and subsequently the complete this compound molecule, remains an active area of research. [, ]

Q4: Have any synthetic approaches towards this compound shown promise?

A4: Researchers have made progress in developing synthetic strategies towards structurally similar molecules. One study outlines a method for the enantioselective synthesis of a 3,5,5-trialkylated tetronic acid derivative, a key substructure found in this compound. [] This approach, involving a Dieckmann-type condensation, provides a foundation for further synthetic efforts targeting the complete natural product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)